
Diflucortolone pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジフルコルチロン ピバル酸エステルは、主に皮膚科で強力な抗炎症作用と免疫抑制作用のために使用される合成コルチコステロイドですこれらは、ヒドロキシル化プロスタン部分に基づく構造を持つステロイドです .
2. 製法
合成経路と反応条件: ジフルコルチロン ピバル酸エステルの合成は、基本的なステロイド構造から始まり、複数の段階を必要とします。重要な段階には、フッ素化、ヒドロキシル化、エステル化があります。フッ素化は、通常、ジエチルアミノスルファトリフルオリド(DAST)などの試薬を使用して達成されます。ヒドロキシル化は、三酸化クロムなどの酸化剤を使用して行われます。 最後の段階は、ピバル酸とのエステル化であり、ピバル酸エステルを形成します .
工業生産方法: ジフルコルチロン ピバル酸エステルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは収率と純度が最適化され、多くの場合、高速液体クロマトグラフィー(HPLC)などの高度な技術が精製と品質管理に使用されます .
反応の種類:
酸化: ジフルコルチロン ピバル酸エステルは、特にヒドロキシル基で酸化反応を起こし、ケトンを形成します。
還元: 還元反応は、ケトン基をヒドロキシル基に戻すことができます。
置換: 化合物中のハロゲン原子は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 酸性条件下での三酸化クロム。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: メトキシドナトリウムなどの求核試薬。
生成される主要な生成物:
酸化: 11-ケト-ジフルコルチロンの生成。
還元: ヒドロキシル基の再生。
4. 科学研究の応用
ジフルコルチロン ピバル酸エステルは、科学研究で幅広い用途があります。
化学: ステロイド化学と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと遺伝子発現への影響について調査されています。
医学: 皮膚炎、乾癬、扁平苔癬などの炎症性皮膚疾患の治療に、皮膚科で広く使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diflucortolone pivalate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and esterification. The fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). Hydroxylation is performed using oxidizing agents such as chromium trioxide. The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 11-keto-diflucortolone.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dermatological Conditions
Diflucortolone pivalate is effective in treating inflammatory skin conditions due to its potent anti-inflammatory effects. It is commonly prescribed for:
- Eczema : Clinical studies have demonstrated significant improvement in patients with atopic eczema when treated with this compound. For instance, a multicenter trial indicated that 81% of patients experienced marked improvement with diflucortolone valerate 0.3% compared to other topical steroids .
- Psoriasis : In comparative studies, this compound has shown superior efficacy against flumetasone pivalate in treating psoriasis cases . Its ability to reduce inflammation and scaling makes it a valuable option for this condition.
- Dermatitis : The compound is also effective in managing contact dermatitis and seborrheic dermatitis, providing relief from itching and inflammation.
Combination Therapies
This compound is often used in combination with antifungal agents to enhance therapeutic outcomes. For example, the combination of diflucortolone valerate with isoconazole nitrate (Travocort) has been shown to improve the efficacy of treatment for inflammatory dermatomycoses by rapidly alleviating inflammatory symptoms while providing antifungal protection .
Comparative Studies
Numerous studies have evaluated the efficacy of this compound against other corticosteroids:
- A double-blind study involving 354 patients compared diflucortolone valerate 0.3% with clobetasol propionate 0.05%. Results indicated no statistically significant difference between the two treatments; however, diflucortolone was preferred for eczema cases .
- Another study highlighted that diflucortolone valerate was significantly more effective than fluocortolone in treating various dermatoses, including psoriasis and eczema .
Case Studies
Case studies provide anecdotal evidence of the effectiveness of this compound in real-world scenarios:
- One case involved a child with severe atopic eczema who showed remarkable improvement after starting treatment with diflucortolone valerate, leading to reduced symptoms and improved quality of life .
- Another adult case study reported significant symptom relief within weeks of initiating therapy with diflucortolone valerate, showcasing its rapid action against chronic eczema .
Local Side Effects
This compound is generally well-tolerated; however, some local side effects may occur, including:
- Skin irritation
- Burning sensation
- Folliculitis
These side effects are usually mild and transient.
Systemic Safety
The systemic absorption of this compound is low, reducing the risk of systemic glucocorticoid side effects such as adrenal suppression or Cushing's syndrome. Long-term studies suggest that when used appropriately, it maintains a favorable safety profile compared to more potent corticosteroids .
Data Summary Table
作用機序
ジフルコルチロン ピバル酸エステルは、リポコルチンの産生を誘導することにより効果を発揮します。リポコルチンは、ホスホリパーゼA2阻害タンパク質です。この阻害は、アラキドン酸の放出を防ぎます。アラキドン酸は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です。 その結果、これらの炎症性メディエーターの形成、放出、活性は抑制され、炎症と免疫応答が軽減されます .
類似化合物:
- ベタメタゾン ジプロピオン酸エステル
- クロベタゾン プロピオン酸エステル
- フルオシノニド
比較: ジフルコルチロン ピバル酸エステルは、ピバル酸との特異的なエステル化で独特であり、親油性と皮膚浸透を高めます。ベタメタゾン ジプロピオン酸エステルとクロベタゾン プロピオン酸エステルと比較して、ジフルコルチロン ピバル酸エステルは、バランスの取れた効力と好ましい副作用プロファイルを持っています。 フルオシノニドは、効力は類似していますが、化学構造と薬物動態が異なります .
類似化合物との比較
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Comparison: Diflucortolone pivalate is unique in its specific esterification with pivalic acid, which enhances its lipophilicity and skin penetration. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a balanced potency and a favorable side effect profile. Fluocinonide, while similar in potency, differs in its chemical structure and pharmacokinetics .
生物活性
Diflucortolone pivalate is a synthetic corticosteroid primarily utilized in dermatological applications for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.
This compound functions by inducing the production of lipocortins, which inhibit phospholipase A2, thereby preventing the release of arachidonic acid. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins and leukotrienes, resulting in reduced inflammation and immune response . The compound's specific esterification with pivalic acid enhances its lipophilicity, improving skin penetration and therapeutic efficacy compared to other corticosteroids.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in treating various inflammatory skin conditions. A multicenter, double-blind study compared diflucortolone valerate (a related compound) with clobetasol propionate, revealing no significant differences in overall efficacy. However, diflucortolone valerate showed a higher preference in cases of eczema .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study 1 : A 7-month-old male with severe atopic eczema showed marked improvement within three days of treatment with this compound. By two weeks, his skin was clear, and he experienced significant relief from symptoms .
- Case Study 2 : An adult female with chronic atopic eczema reported improved skin condition and reduced itching after initiating treatment with diflucortolone valerate, highlighting its effectiveness in long-term management .
Comparative Analysis
This compound is often compared to other topical corticosteroids regarding potency and side effects. Below is a comparative table summarizing key properties:
Compound | Potency Level | Anti-inflammatory Effect | Side Effects Profile |
---|---|---|---|
This compound | Moderate | High | Low atrophogenic potential |
Clobetasol Propionate | High | Very High | Higher risk of atrophy |
Betamethasone Dipropionate | Moderate | High | Moderate risk |
Fluocinonide | Moderate | High | Moderate risk |
Research Findings
Research has consistently shown that this compound exhibits a favorable therapeutic index. In animal models, its anti-inflammatory effects were significantly greater than those of fluocortolone and comparable to dexamethasone . Furthermore, it has been noted that topical formulations containing diflucortolone maintain effective levels longer than those containing other corticosteroids due to enhanced skin retention properties .
特性
CAS番号 |
15845-96-2 |
---|---|
分子式 |
C27H36F2O5 |
分子量 |
478.6 g/mol |
IUPAC名 |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
InChIキー |
UWGRWFCLGQWKPR-GSTUPEFVSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Key on ui other cas no. |
15845-96-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。